5-methyl-3-(3-methylbenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring an indole core substituted with a 3-methylbenzamido group at position 3 and a carboxamide-linked 1,3,5-trimethylpyrazole moiety at position 2. The indole scaffold is a privileged structure in medicinal chemistry due to its role in modulating biological targets such as kinases, GPCRs, and enzymes . The 1,3,5-trimethylpyrazole group enhances lipophilicity and metabolic stability, while the carboxamide linker facilitates hydrogen bonding interactions with target proteins . Its synthesis likely involves multi-step coupling reactions, as seen in analogous pyrazole-indole hybrids .
Properties
IUPAC Name |
5-methyl-3-[(3-methylbenzoyl)amino]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-14-7-6-8-18(11-14)24(31)28-22-19-12-15(2)9-10-21(19)27-23(22)25(32)26-13-20-16(3)29-30(5)17(20)4/h6-12,27H,13H2,1-5H3,(H,26,32)(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTZNCASGNSUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=C(N(N=C4C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Indole Ring : A bicyclic structure that is foundational in many biologically active compounds.
- Pyrazole Moiety : Known for various pharmacological effects, including anti-inflammatory and analgesic properties.
- Amide Functional Group : Contributes to the stability and solubility of the compound.
Molecular Formula
Molecular Weight
Antimicrobial Activity
Recent studies have indicated that derivatives of indole and pyrazole possess significant antimicrobial properties. For instance, compounds similar to our target have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyrazole ring is often linked to enhanced antibacterial efficacy due to its ability to interfere with bacterial cell wall synthesis and metabolism .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. In vitro studies demonstrated that related compounds significantly reduced the production of pro-inflammatory cytokines in macrophage cultures .
Anticancer Potential
Indole-based compounds are recognized for their anticancer properties. Research indicates that the specific structural features of 5-methyl-3-(3-methylbenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide may induce apoptosis in cancer cells by activating caspase pathways. In vitro assays showed promising results against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
Emerging evidence suggests that compounds with indole and pyrazole structures can provide neuroprotection. They may modulate neuroinflammatory responses and protect against oxidative stress in neuronal cells, making them candidates for treating neurodegenerative diseases .
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of several indole-pyrazole derivatives against Candida albicans and Aspergillus niger. The results showed that certain derivatives exhibited significant antifungal activity comparable to standard antifungal agents like Nystatin .
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment, researchers treated macrophages with the compound and measured cytokine levels. The results indicated a marked decrease in TNF-alpha and IL-6 levels, confirming its potential as an anti-inflammatory agent .
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. Research indicates that pyrazole derivatives, similar to the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with a pyrazole ring have been shown to inhibit cell proliferation in MCF7 breast cancer cells with an IC50 value of 39.70 µM . The presence of the trimethylpyrazole moiety enhances the compound's ability to interact with specific targets involved in cancer progression.
Anti-Inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to possess anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX) involved in the inflammatory response. The structural similarity of the compound to known COX inhibitors suggests it may share this property .
Binding Interactions and Docking Studies
Computational studies involving molecular docking provide insights into how this compound interacts with biological targets. For example, docking studies with human prostaglandin reductase (PTGR2) have revealed favorable binding poses and noncovalent interactions that could contribute to its inhibitory action on inflammatory pathways . Understanding these interactions is crucial for optimizing the compound's efficacy and selectivity.
Data Table: Summary of Biological Activities
| Activity | Description | IC50 Value |
|---|---|---|
| Anti-Cancer | Cytotoxicity against MCF7 cells | 39.70 µM |
| MEK Inhibition | Inhibition of MEK signaling pathway | 91 nM |
| Anti-Inflammatory | Potential inhibition of cyclooxygenase enzymes | Not specified |
Case Studies
Several case studies have documented the pharmacological effects of pyrazole derivatives similar to the target compound:
- Cytotoxicity Study : A study evaluated a series of pyrazole derivatives against various cancer cell lines, demonstrating that modifications in substituents significantly altered their cytotoxic profiles. The presence of electron-withdrawing groups enhanced their activity against MCF7 cells .
- Inflammation Model : In vivo studies using animal models showed that pyrazole compounds could reduce inflammation markers significantly compared to controls, suggesting their potential utility in treating inflammatory diseases .
- Docking Analysis : A comprehensive docking study was conducted to explore binding affinities with various receptors associated with cancer and inflammation, providing a theoretical basis for further experimental validation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares key structural and functional attributes of the target compound with three structurally related analogs:
Key Observations:
Hydrogen Bonding and Solubility: The target compound exhibits moderate hydrogen bonding capacity (3 donors, 5 acceptors), which is lower than benzoimidazole-containing analogs (e.g., 4 donors, 6 acceptors in 18b). This suggests reduced aqueous solubility compared to 18b but improved membrane permeability .
Bioactivity Trends : Pyrazole-benzimidazole hybrids (e.g., 18b ) demonstrate superior antiviral activity, likely due to enhanced π-π stacking with viral proteases. In contrast, the target compound’s indole core may favor kinase inhibition via hydrophobic pocket interactions .
Metabolic Stability : The 1,3,5-trimethylpyrazole group in the target compound reduces oxidative metabolism compared to methylthio-substituted analogs (e.g., 18a ), as methyl groups are less prone to CYP450-mediated degradation .
Physicochemical and Pharmacokinetic Profiles
- LogP and Permeability : The target compound’s LogP (3.8) indicates balanced lipophilicity, contrasting with the highly polar pyrazole-isoxazole analog (LogP: 2.5) and the more lipophilic pyrazole-benzimidazole derivative (LogP: 4.2) .
- Polar Surface Area (PSA) : A PSA of 98.7 Ų suggests moderate blood-brain barrier penetration, unlike the pyrazole-benzimidazole analog (PSA: 134.5 Ų), which is likely restricted to peripheral tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
